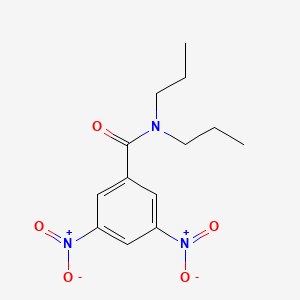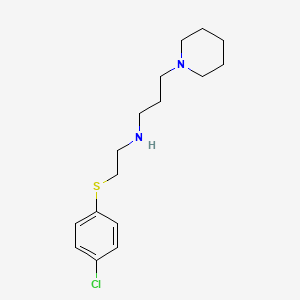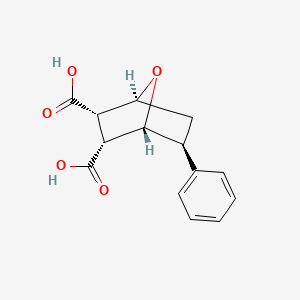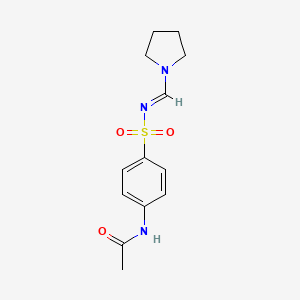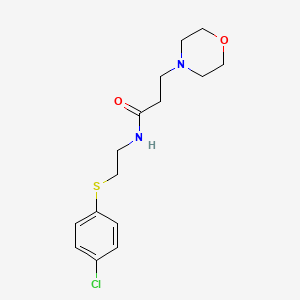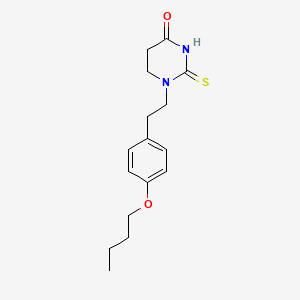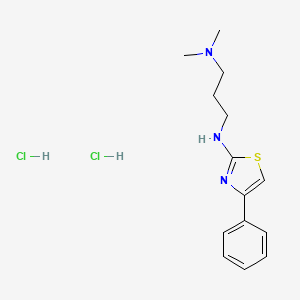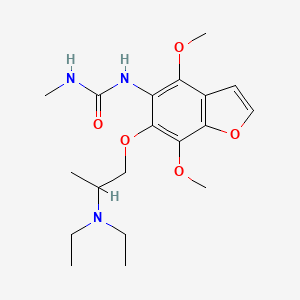
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core substituted with methoxy groups and a diethylamino propoxy side chain, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a simpler amine.
Scientific Research Applications
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4’,7-Dimethoxy-5-Hydroxyflavone: Known for its inhibitory effects on carbohydrate metabolism enzymes.
1-[4,7-Dimethoxy-6-[2-(diethylamino)propoxy]benzofuran-5-yl]-3-methylurea: Shares a similar structure but with different functional groups.
Uniqueness
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
102433-23-8 |
|---|---|
Molecular Formula |
C19H29N3O5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-[6-[2-(diethylamino)propoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C19H29N3O5/c1-7-22(8-2)12(3)11-27-17-14(21-19(23)20-4)15(24-5)13-9-10-26-16(13)18(17)25-6/h9-10,12H,7-8,11H2,1-6H3,(H2,20,21,23) |
InChI Key |
AREQEABBBHWNKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


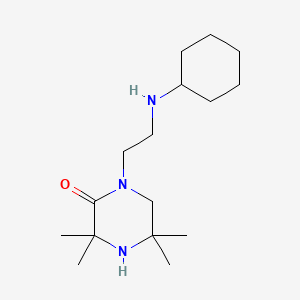

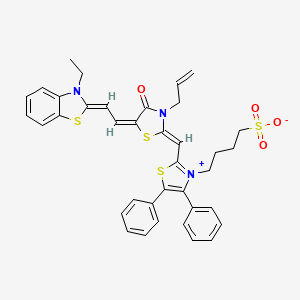
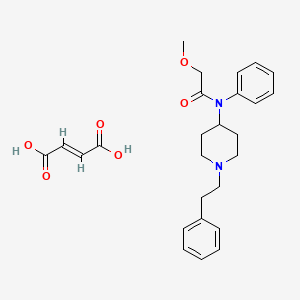
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)

